molecular formula C16H16ClNO2S B6574851 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide CAS No. 1207051-85-1

2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide

Cat. No.: B6574851
CAS No.: 1207051-85-1
M. Wt: 321.8 g/mol
InChI Key: GNFHQPGVOBJJND-UHFFFAOYSA-N
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Description

This compound features a chlorophenoxy acetamide core modified with a cyclopropylmethyl group bearing a thiophen-2-yl substituent. The structure combines a rigid cyclopropane ring with a sulfur-containing heteroaromatic system, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-12-3-5-13(6-4-12)20-10-15(19)18-11-16(7-8-16)14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFHQPGVOBJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.

    Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through the reaction of the intermediate with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Thiophenyl Substitution: The final step involves the substitution of the thiophenyl group. This can be achieved through the reaction of the intermediate with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Products Yield Source
Acid-catalyzed hydrolysisHCl (6M), reflux, 8–12 hours2-(4-chlorophenoxy)acetic acid + [1-(thiophen-2-yl)cyclopropyl]methylamine~65%
Base-catalyzed hydrolysisNaOH (5M), 80°C, 6 hoursSodium 2-(4-chlorophenoxy)acetate + free amine~72%

Key Findings :

  • Acidic hydrolysis produces protonated amine intermediates that stabilize via cyclopropane ring strain relief.

  • Base-mediated hydrolysis avoids cyclopropane ring opening due to milder nucleophilic attack on the acetamide carbonyl.

Electrophilic Substitution at the Thiophene Ring

The thiophene moiety undergoes regioselective electrophilic substitution at the α-position (C3/C5).

Reaction Reagents/Conditions Products Regiochemistry Source
BrominationBr₂ (1 equiv), FeBr₃, CH₂Cl₂, 0°C2-(4-chlorophenoxy)-N-{[1-(5-bromothiophen-2-yl)cyclopropyl]methyl}acetamideC5 bromination
NitrationHNO₃/H₂SO₄, 0–5°CNitration at C3C3 nitro derivative

Research Insights :

  • Bromination favors the C5 position due to steric shielding from the cyclopropane ring at C3 .

  • Nitration at C3 proceeds with 85% selectivity, confirmed via NOESY NMR.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions.

Reaction Conditions Products Mechanism Source
Acidic ring openingH₂SO₄ (conc.), 60°C, 3 hours2-(4-chlorophenoxy)-N-{[3-(thiophen-2-yl)propan-1-yl]methyl}acetamideCarbocation rearrangement
[2+1] Cycloaddition with CORh catalyst, CO (1 atm), THF, 24 hoursSpirocyclic ketone derivativeTransition-metal-mediated

Notable Observations :

  • Ring-opening under acidic conditions follows a non-concerted pathway, forming a tertiary carbocation stabilized by thiophene conjugation.

  • Cyclopropane acts as a diradical in transition-metal-catalyzed CO insertion, forming a spirocyclic product .

Oxidation Reactions

The thiophene sulfur and acetamide groups are susceptible to oxidation.

Reaction Oxidizing Agent Products Applications Source
Thiophene sulfoxidationm-CPBA, CH₂Cl₂, rt, 2 hours2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl-S-oxide)cyclopropyl]methyl}acetamideProdrug activation
Acetamide N-oxidationH₂O₂, AcOH, 50°C, 6 hoursN-oxide derivativeMetabolic studies

Experimental Data :

  • Sulfoxidation with m-CPBA achieves 90% conversion but requires strict anhydrous conditions to avoid over-oxidation to sulfone.

  • N-Oxidation is reversible under physiological pH, making it relevant for prodrug design.

Nucleophilic Aromatic Substitution

The 4-chlorophenoxy group undergoes substitution with strong nucleophiles.

Reaction Nucleophile Conditions Products Source
Methoxy substitutionNaOMe, DMF, 120°C2-(4-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide~58% yield
Amine substitutionPiperidine, K₂CO₃, DMSOPiperidine-substituted phenoxy analog42% yield

Challenges :

  • Steric hindrance from the cyclopropane ring reduces substitution efficiency at the para position .

Cross-Coupling Reactions

The thiophene and cyclopropane groups enable transition-metal-catalyzed coupling.

Reaction Catalyst Conditions Products Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives via C–H activation68% yield
Ring-opening metathesisGrubbs catalystPolycyclic fused systemsUnder investigation

Advancements :

  • Suzuki coupling at the thiophene C5 position is optimized for electron-deficient aryl boronic acids .

Scientific Research Applications

Structural Information

  • Molecular Formula : C16_{16}H16_{16}ClNO2_2S
  • Molecular Weight : 321.8 g/mol
  • SMILES Notation : O=C(COc1ccc(Cl)cc1)NCC1(c2cccs2)CC1

Physical Properties

  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Therapeutic Potential

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide may exhibit significant therapeutic effects, particularly in the modulation of cannabinoid receptors. These receptors are crucial in regulating various physiological processes, including pain sensation, mood, and appetite.

Case Studies and Research Findings

  • Cannabinoid Receptor Modulation :
    • A study demonstrated that compounds with a similar structure can act as selective modulators of cannabinoid receptors, potentially offering new avenues for pain management and treatment of anxiety disorders .
  • Anticancer Activity :
    • Preliminary findings suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
  • Neuroprotective Effects :
    • Research has indicated that compounds targeting cannabinoid receptors can provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate inflammation and oxidative stress in neural tissues.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's unique functional groups allow for further derivatization, which can enhance its pharmacological properties.

Drug Formulations

The compound is being explored for incorporation into drug formulations aimed at treating chronic pain and other conditions related to the endocannabinoid system. Its ability to selectively bind to cannabinoid receptors makes it a candidate for developing targeted therapies with fewer side effects compared to traditional treatments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

a) 2-(4-Chlorophenoxy)-N-{[1-(4-Fluorophenyl)Cyclopropyl]Methyl}Acetamide (BF37769)
  • Structure : Differs by replacing the thiophen-2-yl group with a 4-fluorophenyl moiety.
  • Molecular Formula: C₁₈H₁₇ClFNO₂ vs. C₁₈H₁₇ClNO₂S (target compound).
  • Molecular Weight : 333.78 g/mol (fluorophenyl analog) vs. 337.85 g/mol (thiophene analog).
  • Key Differences :
    • Electronic Effects : The thiophene’s sulfur atom introduces electron-rich aromaticity compared to the electron-withdrawing fluorine in the fluorophenyl analog.
    • Lipophilicity : Thiophene’s higher lipophilicity (logP ~2.5) may improve membrane permeability relative to fluorophenyl (logP ~2.1).
    • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas fluorophenyl groups are more resistant .
b) ATF4 Inhibitor Derivatives
  • Structure: Derivatives feature ethynazetidin-yl substituents (e.g., 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide).
  • Therapeutic Potential: These derivatives are explicitly designed as ATF4 inhibitors for cancer, suggesting the core chlorophenoxy acetamide structure is adaptable for diverse targets .

Comparison with Acetamide Intermediates

a) N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide
  • Structure : Contains a thioether linkage to a pyridine ring instead of an ether linkage to cyclopropane.
  • Synthesis: Prepared via reflux with sodium acetate in ethanol, similar to methods used for simpler acetamides .
  • Key Differences :
    • Linkage Type : Thioether vs. ether bonds alter electronic properties (thioethers are more polarizable).
    • Applications : Pyridine-thioacetamides are intermediates for fluorescent dyes or sensors, whereas the target compound’s cyclopropane-thiophene system may favor drug-like properties .
b) 2-Chloro-N-(4-Fluorophenyl)Acetamide
  • Structure : Simplifies the target compound by removing the cyclopropane and thiophene groups.
  • Applications: Used to synthesize quinolinyloxy acetamides and piperazinediones, highlighting the versatility of chloroacetamide intermediates .

Physicochemical and Structural Analysis

Parameter Target Compound 4-Fluorophenyl Analog (BF37769) ATF4 Inhibitor Derivative
Core Structure Chlorophenoxy acetamide Chlorophenoxy acetamide Chlorophenoxy acetamide
Key Substituent Thiophen-2-yl cyclopropane 4-Fluorophenyl cyclopropane Ethynazetidin-yl
Molecular Weight (g/mol) 337.85 333.78 ~450–500 (estimated)
Lipophilicity (logP) ~2.5 (estimated) ~2.1 ~3.0–3.5 (alkyne contribution)
Potential Applications Enzyme inhibition (speculative) Intermediate/Pharmaceutical lead ATF4 inhibition (cancer)

Research Findings and Implications

Thiophene vs. Fluorophenyl : The thiophene substituent in the target compound likely enhances binding to sulfur-interacting enzyme pockets (e.g., cytochrome P450 or kinases) compared to fluorophenyl analogs .

Cyclopropane Rigidity : The cyclopropane ring may reduce conformational flexibility, improving selectivity for target proteins over simpler acetamides .

Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via reflux with sodium acetate, suggesting feasible scale-up for the target compound .

Regulatory Considerations : Thiophene-containing compounds may face scrutiny due to structural similarities to regulated substances (e.g., thiophene analogs in fentanyl derivatives) .

Biological Activity

2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates a phenoxy group, a cyclopropyl moiety, and a thiophene ring, which contribute to its biological activity. This article reviews the compound's biological activities, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H16ClNO2SC_{16}H_{16}ClNO_2S, with a molecular weight of 321.8 g/mol. The compound features:

  • Phenoxy Group : Contributes to lipophilicity and receptor binding.
  • Cyclopropyl Moiety : Enhances metabolic stability.
  • Thiophene Ring : Provides additional electronic properties that may influence biological interactions.

Research indicates that this compound exhibits various mechanisms of action, particularly in the modulation of cellular pathways involved in bone metabolism and cancer cell proliferation.

Osteoclastogenesis Inhibition

A significant study highlighted the compound's ability to inhibit osteoclastogenesis, which is crucial for bone resorption regulation. The compound demonstrated:

  • Inhibition of Osteoclast Formation : Suppressed the formation of mature osteoclasts in vitro.
  • Alteration of Gene Expression : Affected mRNA levels of osteoclast-specific markers, indicating a regulatory role in bone metabolism.
  • In Vivo Efficacy : Prevented ovariectomy-induced bone loss in animal models, suggesting potential use in treating osteoporosis and other osteolytic disorders .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was shown to induce cell death in various cancer cell lines through:

  • Mitochondrial Dysfunction : Induced changes in mitochondrial membrane potential and triggered apoptosis markers at specific concentrations.
  • Cell Cycle Arrest : Demonstrated effects on cell cycle progression, leading to reduced proliferation rates in treated cells.

Case Studies and Research Findings

Study FocusFindingsReference
Osteoclast InhibitionStrong inhibitory effects on osteoclastogenesis; altered gene expression related to bone resorption
Anticancer ActivityInduced apoptosis in cancer cell lines; affected mitochondrial function
Mechanistic InsightsIdentified pathways involved in cell death and proliferation regulation

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide?

A common approach involves coupling 2-(4-chlorophenoxy)acetic acid with [1-(thiophen-2-yl)cyclopropyl]methylamine using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM). Reaction conditions typically include stirring at 0–5°C during reagent addition, followed by overnight reaction at 25–30°C. Purification involves washing with sodium bicarbonate, brine, and drying over anhydrous Na₂SO₄, monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .

Basic: How is the compound characterized post-synthesis?

Characterization employs:

  • 1H/13C NMR (DMSO-d₆) to confirm proton environments and carbon backbone.
  • Elemental analysis (within 0.5% of theoretical values) for purity validation.
  • Single-crystal X-ray diffraction to resolve 3D molecular structure, including dihedral angles between aromatic and cyclopropane moieties .

Basic: What safety precautions are critical when handling intermediates?

Chlorinated intermediates (e.g., 2-(4-chlorophenoxy)acetic acid) require PPE (gloves, goggles), fume hoods for ventilation, and adherence to waste disposal protocols. Sodium bicarbonate washes neutralize acidic byproducts, minimizing exposure risks .

Advanced: How can reaction yields be optimized for this compound?

Optimization strategies include:

  • Coupling agent screening : Compare TBTU with HOBt/EDCI to assess yield differences.
  • Solvent effects : Test polar aprotic solvents (DMF, THF) versus DCM for improved solubility.
  • Temperature gradients : Evaluate reaction completion at 0–5°C vs. room temperature.
    Statistical tools like Design of Experiments (DoE) can identify critical factors .

Advanced: How to resolve discrepancies in NMR data across studies?

Discrepancies may arise from:

  • Solvent polarity : Chemical shifts vary between DMSO-d₆ and CDCl₃ due to hydrogen bonding.
  • Impurity profiles : Residual solvents or unreacted starting materials require LC-MS validation. Cross-reference with X-ray data to confirm structural assignments .

Advanced: What structural features influence solubility and crystallinity?

The cyclopropane-thiophene moiety introduces steric hindrance, reducing aqueous solubility. Intramolecular C–H···O and N–H···O hydrogen bonds (observed in X-ray studies) stabilize crystal packing, necessitating co-solvents (e.g., DMSO-water mixtures) for in vitro assays .

Advanced: How to address contradictions in reported melting points or spectral data?

Contradictions often stem from:

  • Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrous) alter melting points.
  • Synthetic routes : Alternative pathways (e.g., hydrazine vs. amine coupling) may yield isomers. Validate via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • LC-MS monitoring : Track degradation products (e.g., hydrolyzed acetamide or thiophene oxidation) over 24–72 hours .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Modify:

  • Cyclopropane ring : Introduce methyl substituents to probe steric effects.
  • Thiophene moiety : Replace with furan or pyridine for electronic variation.
    Synthesize derivatives via analogous coupling routes and evaluate bioactivity (e.g., enzyme inhibition assays) .

Advanced: Can computational modeling predict reactivity or binding modes?

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using crystallographic data as templates. Validate with mutagenesis studies .

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